Temocillin

概要

説明

Temocillin is a β-lactamase-resistant penicillin introduced by Beecham and marketed by Eumedica Pharmaceuticals under the brand name Negaban . It is primarily used for the treatment of multiple drug-resistant, Gram-negative bacteria . This compound is a 6-methoxy penicillin and also a carboxypenicillin .

作用機序

- Specifically, Temocillin has an affinity for PBP3 in Escherichia coli . It selectively interacts with these PBPs, disrupting cell wall formation.

Target of Action

Action Environment

生化学分析

Biochemical Properties

Temocillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound is resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases and AmpC β-lactamases, due to the presence of a methoxy group at the 6-α position .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is crucial for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacteria. This compound does not significantly affect Gram-positive bacteria, anaerobes, or Pseudomonas aeruginosa due to its specific activity against Gram-negative bacteria . The compound influences cell signaling pathways by disrupting the integrity of the bacterial cell wall, leading to the activation of autolytic enzymes and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding to penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and cell lysis . This compound’s stability against β-lactamases is due to the methoxy group at the 6-α position, which prevents the hydrolysis of the β-lactam ring by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, maintaining its antibacterial activity during prolonged exposure. Studies have demonstrated that this compound remains effective against resistant Gram-negative bacteria even after extended periods . The compound’s stability is attributed to its resistance to β-lactamase hydrolysis and its ability to maintain its structure under various conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats infections caused by susceptible Gram-negative bacteria without significant adverse effects . At higher doses, this compound may cause toxicity, including nephrotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound is excreted mainly through the kidneys, with a small fraction being eliminated via bile . This compound’s stability against β-lactamases ensures that it remains active during its passage through the body, maintaining its antibacterial activity until excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . This compound’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and reach sites of infection effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell wall, ensuring its activity against penicillin-binding proteins . This compound’s localization within the cell wall is crucial for its ability to inhibit peptidoglycan synthesis and induce cell lysis .

準備方法

Temocillin can be synthesized from ticarcillin sodium under methoxy alkali conditions . This method reduces reaction steps and improves yield, making it suitable for industrial production. The process involves using ticarcillin sodium as the initial raw material, which directly generates this compound sodium . This method is advantageous due to its availability of raw materials, reduced dependence on equipment, and lower environmental impact .

化学反応の分析

Temocillin undergoes various chemical reactions, including:

Hydrolysis: This compound is resistant to hydrolysis by Ambler classes A and C β-lactamases.

Substitution: The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis.

Oxidation and Reduction: Specific details on oxidation and reduction reactions are not widely documented.

Common reagents and conditions used in these reactions include methoxy alkali conditions for synthesis . Major products formed from these reactions include this compound sodium .

科学的研究の応用

Temocillin has various scientific research applications:

類似化合物との比較

Temocillin is compared with other β-lactam antibiotics such as carboxypenicillins and ureidopenicillins . Unlike these compounds, this compound is highly stable against enterobacterial inducible β-lactamases . Similar compounds include:

Ticarcillin: This compound is a 6-α-methoxy derivative of ticarcillin.

Carbenicillin: Another carboxypenicillin with a broader spectrum but less stability against β-lactamases.

Piperacillin: A ureidopenicillin with a broader spectrum but also less stability against β-lactamases.

This compound’s uniqueness lies in its resistance to β-lactamase hydrolysis, making it a valuable option for treating resistant bacterial infections .

生物活性

Temocillin is a β-lactam antibiotic that has garnered attention due to its unique stability against various β-lactamases, particularly extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. This characteristic positions this compound as a promising alternative in treating infections caused by resistant Gram-negative bacteria, especially in the context of rising antimicrobial resistance.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactams. Its structure allows it to resist hydrolysis by certain β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. This stability is crucial for maintaining its efficacy against resistant strains, particularly those producing ESBLs and AmpC β-lactamases.

Clinical Efficacy

Recent studies have highlighted the clinical effectiveness of this compound in various infections:

- Overall Success Rates : In a study involving 205 patients with invasive bacterial infections, this compound achieved an overall treatment success rate of 79.5% . The success was notably higher for urinary tract infections (UTIs) at 85.8% , compared to 67.9% for respiratory infections .

- Specific Infections : A retrospective analysis in the Greater Paris area reported a clinical cure rate of 89% for infections caused by ESBL and AmpC-producing bacteria treated with this compound .

- Dosage Impact : Patients receiving higher doses (≥6 g/day) exhibited favorable outcomes at Day 28, with an 86.8% success rate, suggesting that dosage plays a significant role in treatment efficacy .

Comparative Studies

This compound has been compared with other antibiotics, including carbapenems:

- In a clinical trial comparing this compound to carbapenems for treating urinary tract infections, clinical cure rates were 94% for this compound versus 99% for carbapenems, indicating comparable effectiveness .

- Another study indicated that this compound demonstrated favorable in vitro activity against ceftriaxone-resistant Enterobacterales bloodstream isolates, with a susceptibility rate of 95% among tested strains .

Susceptibility Profiles

This compound's stability against β-lactamases is reflected in its susceptibility profiles:

| Pathogen Type | Susceptibility (%) | Notes |

|---|---|---|

| ESBL-producing Enterobacterales | 93% | Retained activity at urinary breakpoint (MIC ≤ 32 mg/L) |

| KPC-producing strains | 93% | Effective against strains with porin mutations |

| Non-producers | 100% | Complete susceptibility observed |

This table illustrates that this compound retains substantial activity even against strains typically resistant to other β-lactams.

Safety and Tolerability

This compound is associated with a lower risk of Clostridium difficile infection compared to other antibiotics like cephalosporins. This safety profile is critical in selecting appropriate treatments for patients at higher risk of gastrointestinal complications .

Case Studies and Patient Cohorts

In one notable cohort study involving patients aged 79 years on average, this compound was administered primarily for UTIs and respiratory infections. The median treatment duration was approximately 5.9 days , with a significant proportion of patients exhibiting successful outcomes despite underlying comorbidities .

特性

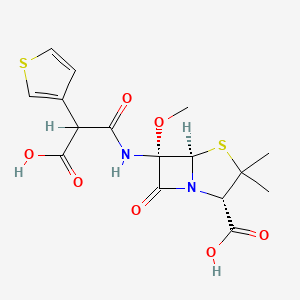

IUPAC Name |

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKFLJARNKCSS-DWPRYXJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009398 | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-78-5 | |

| Record name | Temocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]

A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, this compound shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in this compound, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []

ANone: this compound has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.

A: Yes, molecular dynamics simulations have been used to analyze the interaction between this compound and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in this compound hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []

A: this compound demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []

A: Yes, this compound is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that this compound reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]

A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with this compound's efficacy. []

A: Yes, this compound exhibits saturable protein binding. [, , ] This means that as this compound concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound this compound concentrations. []

A: Research suggests that this compound demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []

A: this compound can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []

A: Yes, this compound has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]

A: Research suggests that this compound is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of this compound in OPAT settings are ongoing. [, , ]

A: Resistance to this compound can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude this compound from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While this compound is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]

A: While this compound generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]

A: Several analytical methods have been employed for the quantification of this compound, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of this compound in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]

A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。